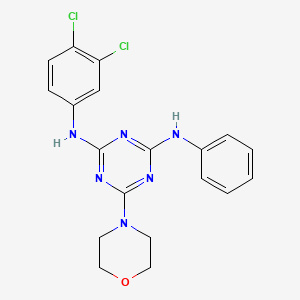
N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the 1,3,5-triazine class, which is notable for a wide range of biological and pharmaceutical activities due to their versatile chemical structure. Triazines and their derivatives have been explored for various applications, emphasizing the importance of understanding their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of triazine derivatives typically involves cyclization reactions, with precursors like dichlorotriazine reacting with different amines to introduce various substituents. For example, reactions involving chloro-substituted triazines with morpholine and other amines have been developed to synthesize specific triazine derivatives with potential biological activities (Rao et al., 2022).
Applications De Recherche Scientifique
Synthesis and Characterization
- A study highlighted the synthesis of a series of pyrimidine derivatives linked with morpholinophenyl groups, showcasing the potential of such compounds in larvicidal activity. The compounds demonstrated significant activity against third instar larvae, indicating their potential in pest control applications (Gorle et al., 2016).
- Research on rhenium(I) polypyridine complexes appended with a diaminoaromatic moiety revealed their use as phosphorogenic sensors for nitric oxide (NO). These complexes showed high reaction selectivity to NO and were effectively internalized by cells, highlighting their potential in biological sensing and imaging applications (Choi et al., 2014).
Biological Applications
- A novel approach to the synthesis of C-substituted morpholines and other heterocycles using α-phenylvinylsulfonium salts was reported. This method could be applied in the development of new pharmacologically active molecules, showing the versatility of N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine as a precursor in synthetic organic chemistry (Matlock et al., 2015).
- The construction of water-soluble neurokinin-1 receptor antagonists demonstrated the chemical flexibility of triazine derivatives in producing potent pharmacological agents suitable for both intravenous and oral administration, showing promise in treatments for emesis and depression (Harrison et al., 2001).
Environmental Applications
- A study utilized a low-cost biosorbent for the removal of pesticides from wastewater, showcasing the environmental applications of triazine derivatives. This research indicates the potential of such compounds in developing sustainable methods for water treatment and pollution control (Boudesocque et al., 2008).
Advanced Materials
- Investigations into the synthesis and characterization of new heat-resistant polyamides bearing an s-triazine ring under green conditions highlighted the application of such compounds in creating advanced materials with excellent thermal stability and flame retardancy (Dinari & Haghighi, 2017).
Safety And Hazards
- The compound’s safety profile, toxicity, and potential hazards should be assessed.
- Consult safety data sheets and relevant literature for detailed information.
Orientations Futures
- Investigate its potential as a drug candidate or probe for specific biological pathways.
- Explore modifications to enhance its properties or reduce toxicity.
Propriétés
IUPAC Name |
2-N-(3,4-dichlorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-15-7-6-14(12-16(15)21)23-18-24-17(22-13-4-2-1-3-5-13)25-19(26-18)27-8-10-28-11-9-27/h1-7,12H,8-11H2,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWGSXOOWUZPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)
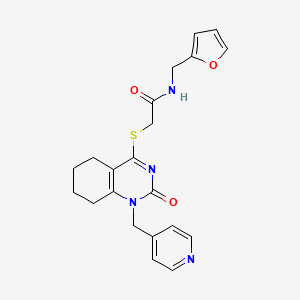
![5-(6-Methylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2488877.png)
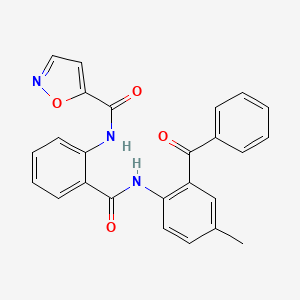
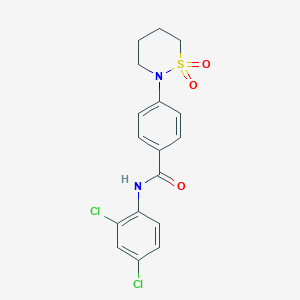
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2488880.png)
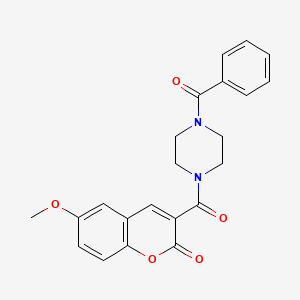
![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)
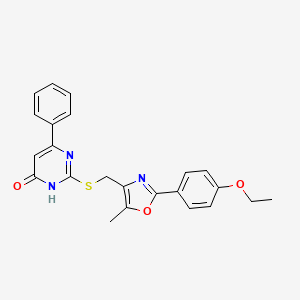
![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)
![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

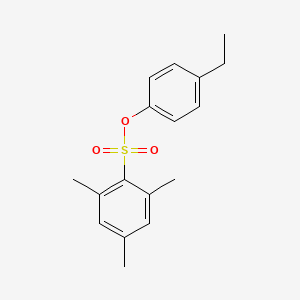
![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)